molecular formula C9H8ClF3N2O2 B14260361 2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline CAS No. 184782-90-9

2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline

Cat. No.: B14260361
CAS No.: 184782-90-9
M. Wt: 268.62 g/mol
InChI Key: PCAGNPHLAKONQT-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10ClF3N2O2. It is known for its unique chemical structure, which includes a chloro group, a nitro group, and a trifluoromethyl group attached to an aniline ring. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the nitration of 2-chloro-4-(trifluoromethyl)aniline followed by N,N-dimethylation. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The N,N-dimethylation can be achieved using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases like sodium hydroxide.

    Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products Formed

    Reduction: 2-Amino-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Coupling: Biaryl compounds with trifluoromethyl groups.

Scientific Research Applications

2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-nitro-4-(trifluoromethyl)aniline: Lacks the N,N-dimethyl groups.

    2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline: Lacks the nitro group.

    4-Chloro-2-(trifluoromethyl)aniline: Lacks both the nitro and N,N-dimethyl groups

Uniqueness

2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications.

Properties

CAS No.

184782-90-9

Molecular Formula

C9H8ClF3N2O2

Molecular Weight

268.62 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C9H8ClF3N2O2/c1-14(2)8-6(10)3-5(9(11,12)13)4-7(8)15(16)17/h3-4H,1-2H3

InChI Key

PCAGNPHLAKONQT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1Cl)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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